molecular formula C11H9FN2O2 B13678644 Methyl 3-amino-6-fluoroquinoline-2-carboxylate

Methyl 3-amino-6-fluoroquinoline-2-carboxylate

Cat. No.: B13678644
M. Wt: 220.20 g/mol
InChI Key: MLBCYMGAJMKRCW-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoroquinoline-2-carboxylate is a quinoline derivative with significant potential in various scientific fields Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated carboxylic acids under acidic conditions. The reaction is often catalyzed by transition metals or conducted under microwave irradiation to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis often employs continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-6-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluoro group enhances its ability to penetrate cell membranes, increasing its efficacy. The compound’s structure allows it to interact with DNA, potentially leading to its use as an anticancer agent .

Comparison with Similar Compounds

  • Methyl 3-aminoquinoline-2-carboxylate
  • Methyl 6-fluoroquinoline-2-carboxylate
  • Methyl 3-amino-4-fluoroquinoline-2-carboxylate

Comparison: Methyl 3-amino-6-fluoroquinoline-2-carboxylate is unique due to the presence of both amino and fluoro groups at specific positions on the quinoline ring.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 3-amino-6-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3

InChI Key

MLBCYMGAJMKRCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N

Origin of Product

United States

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